Home > Products > Screening Compounds P77 > Afovirsen sodium
Afovirsen sodium - 138330-98-0

Afovirsen sodium

Catalog Number: EVT-1467666
CAS Number: 138330-98-0
Molecular Formula: C192H231N57Na19O107P19S19
Molecular Weight: 6684 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Afovirsen sodium is synthesized using automated solid-phase oligonucleotide synthesis techniques. The process typically involves the following steps:

  1. Attachment of the First Nucleoside: The initial nucleoside is attached to a solid support through its 3'-hydroxyl group.
  2. Protection of Functional Groups: The 5'-hydroxyl group is protected using a dimethoxytrityl (DMTr) group to prevent unwanted reactions.
  3. Sequential Addition: The synthesis proceeds by sequentially adding protected nucleoside triphosphates, activating agents (such as acidic azoles), and performing coupling reactions to form internucleotide linkages.
  4. Capping and Oxidation: Unreacted 5'-hydroxyl groups are capped to prevent further reactions, followed by oxidation of phosphite linkages to phosphates.
  5. Cleavage and Deprotection: After the desired length is achieved, the oligonucleotide is cleaved from the solid support, and protecting groups are removed to yield the final product.

This method allows for high fidelity in sequence design and enables the incorporation of various modifications that enhance the compound's pharmacological properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of Afovirsen sodium consists of a modified ribonucleotide backbone with specific alterations to enhance stability and binding affinity. Key features include:

  • Backbone Modifications: The incorporation of phosphorothioate linkages increases resistance to nuclease degradation.
  • Nucleobase Variants: Modifications at the nucleobase level can improve binding specificity and reduce off-target effects.

The precise molecular formula and structural data are critical for understanding its interactions with target RNA molecules. Typically, these modifications lead to a more stable duplex formation with target RNA compared to unmodified counterparts .

Chemical Reactions Analysis

Reactions and Technical Details

Afovirsen sodium undergoes several key chemical reactions during its interaction with target RNA:

  1. Hybridization: The primary reaction involves hybridization with complementary RNA sequences, forming stable duplexes.
  2. RNase H Activation: In some cases, the binding of Afovirsen sodium can activate RNase H, an enzyme that degrades the RNA strand of RNA-DNA hybrids, leading to targeted degradation of mRNA.
  3. Chemical Stability: The modifications in Afovirsen sodium's structure confer enhanced stability against hydrolysis and enzymatic degradation compared to unmodified oligonucleotides.

These reactions are crucial for its mechanism of action as an antiviral agent .

Mechanism of Action

Process and Data

Afovirsen sodium exerts its therapeutic effects primarily through two mechanisms:

  1. Antisense Mechanism: By binding specifically to viral mRNA, it prevents translation into proteins necessary for viral replication.
  2. RNase H Mediated Degradation: Upon hybridization with target mRNA, Afovirsen sodium can recruit RNase H, which cleaves the RNA strand, effectively silencing gene expression.

This dual mechanism enhances its efficacy against viral targets by not only inhibiting protein synthesis but also promoting degradation of viral genetic material .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Afovirsen sodium exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Enhanced stability due to phosphorothioate modifications; resistant to nucleases.
  • Molecular Weight: Varies depending on the specific sequence and modifications but typically falls within a range suitable for therapeutic applications.

These properties are essential for its formulation as a pharmaceutical agent and influence its delivery methods .

Applications

Scientific Uses

Afovirsen sodium has several promising applications in scientific research and medicine:

  • Antiviral Therapy: Primarily investigated for its potential in treating viral infections such as human immunodeficiency virus (HIV) by inhibiting viral replication.
  • Gene Regulation Studies: Utilized in research settings to study gene expression regulation through antisense technology.
  • Therapeutic Development: Ongoing studies aim to explore its use in other therapeutic areas, including cancer treatment, where modulation of gene expression could play a critical role.

These applications highlight Afovirsen sodium's versatility as a tool in molecular biology and therapeutic development .

Historical Development and Regulatory Milestones

Fomivirsen sodium (brand name Vitravene®) emerged as a groundbreaking therapeutic following collaborative development by the National Institutes of Health (NIH) and Isis Pharmaceuticals (now Ionis Pharmaceuticals), with subsequent licensing to Novartis [1] [5]. It received FDA approval on August 26, 1998, marking a pivotal achievement as the first antisense oligonucleotide drug approved for human use globally [1] [4] [5]. This approval specifically covered the treatment of cytomegalovirus (CMV) retinitis in AIDS patients refractory to conventional therapies. The drug’s development trajectory reflected urgent efforts to address the CMV retinitis crisis in immunocompromised individuals during the pre-HAART (highly active antiretroviral therapy) era. By 2002–2006, Novartis withdrew marketing authorization in the EU and U.S. due to dramatically reduced incidence of CMV retinitis following widespread HAART implementation, which restored immune function in AIDS patients [1] [5]. Despite its withdrawal, fomivirsen established the clinical viability of antisense technology.

Table 1: Key Regulatory Milestones for Fomivirsen Sodium

YearEventSignificance
1998FDA approval (Vitravene®)First-ever antisense drug approval globally
1999EMA approvalConditional authorization for CMV retinitis in immunocompromised patients
2002EU market withdrawalDeclining CMV cases due to HAART efficacy
2006U.S. market withdrawalSame as above; cited "lack of clinical need"

Classification Within Antisense Oligonucleotide (ASO) Therapeutics

Fomivirsen belongs to the first-generation antisense oligonucleotide (ASO) class, characterized by its phosphorothioate backbone—a structural modification where sulfur replaces non-bridging oxygen atoms in the phosphate group [1] [6]. This design confers nuclease resistance, prolonging its intravitreal half-life to ~55 hours in humans [1] [9]. As a 21-mer oligonucleotide (sequence: 5′-GCG TTT GCT CTT CTT CTT GCG-3′), it operates via an RNase H-dependent mechanism: Upon binding complementary mRNA sequences encoding CMV’s immediate-early 2 (IE2) proteins, it recruits endogenous RNase H enzyme to cleave the target viral mRNA [1] [8]. This mechanism distinctively differs from:

  • siRNAs (which utilize RISC complex-mediated cleavage) [8]
  • Steric-blocker ASOs (e.g., splice-switching oligonucleotides that physically hinder RNA processing without degradation) [8]
  • Aptamers (e.g., pegaptanib, which directly bind proteins via 3D structures) [8]

Fomivirsen’s target specificity—binding IE2 mRNA with high affinity—exemplifies the precision of antisense pharmacology [1]. Its localized intravitreal administration bypassed systemic delivery challenges common to early ASOs, setting a precedent for ocular antisense applications.

Table 2: Fomivirsen’s Classification Among Nucleic Acid Therapeutics

FeatureFomivirsen SodiumsiRNA (e.g., inclisiran)Aptamer (e.g., pegaptanib)
MechanismRNase H-mediated mRNA cleavageRISC-mediated mRNA cleavageProtein binding (VEGF inhibition)
BackbonePhosphorothioatePhosphorothioate/modified sugarsPEGylated RNA
TargetCMV IE2 mRNAPCSK9 mRNAVEGF protein
AdministrationIntravitrealSubcutaneousIntravitreal

Role in Precision Medicine for Viral Infections

Fomivirsen demonstrated the core principle of precision medicine: targeting disease-specific molecular drivers while sparing host biology. Its design exploited the unique genomic sequence of human cytomegalovirus (CMV), specifically the major immediate-early region 2 (IE2/UL122) [1] [5]. The IE2 protein is a transactivator essential for viral replication, controlling the switch from latent to lytic infection [1] [9]. By inhibiting IE2 synthesis, fomivirsen disrupted CMV replication with 30–40-fold greater potency than ganciclovir in vitro (IC₅₀: 0.03–0.34 μM in retinal cells) [1] [9].

Clinical validation came from a randomized trial in AIDS patients with peripheral CMV retinitis. Immediate fomivirsen treatment (165 μg intravitreally weekly ×3, then biweekly) increased median time to disease progression to 71 days vs. 13 days in deferred-treatment controls (P = 0.0001) [2] [9]. This efficacy persisted in patients with ganciclovir-/foscarnet-resistant CMV, underscoring its mechanistic uniqueness [3]. Though withdrawn, fomivirsen’s success laid groundwork for subsequent ASO drugs (e.g., mipomersen, nusinersen), proving that sequence-specific viral mRNA targeting is therapeutically feasible.

Table 3: Key Pharmacodynamic Properties of Fomivirsen Sodium

ParameterValueContext
Target mRNAIE2 (UL122) of HCMVEssential for viral transactivation
Inhibition Constant (IC₅₀)0.03 μM (RPE cells)Dose-dependent inhibition in vitro
Time to Progression71 days (vs. 13 days control)Clinical trial in newly diagnosed CMV retinitis
Resistance ProfileNo cross-resistance to ganciclovirUnique antisense mechanism

Properties

CAS Number

138330-98-0

Product Name

Afovirsen sodium

IUPAC Name

nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C192H231N57Na19O107P19S19

Molecular Weight

6684 g/mol

InChI

InChI=1S/C192H250N57O107P19S19.19Na/c1-79-46-238(184(271)221-163(79)252)144-27-89(108(55-250)318-144)338-358(281,377)300-64-117-98(36-146(327-117)240-48-81(3)165(254)223-186(240)273)353-372(295,391)317-74-127-106(44-154(337-127)248-77-207-157-161(248)217-174(202)219-172(157)261)355-373(296,392)307-63-116-94(32-141(326-116)235-23-15-133(198)214-181(235)268)343-363(286,382)310-68-121-104(42-152(331-121)246-54-87(9)171(260)229-192(246)279)352-371(294,390)312-70-123-101(39-149(333-123)243-51-84(6)168(257)226-189(243)276)349-368(291,387)304-60-113-91(29-138(323-113)232-20-12-130(195)211-178(232)265)340-360(283,379)302-58-111-95(33-142(321-111)236-24-16-134(199)215-182(236)269)344-364(287,383)315-72-125-105(43-153(335-125)247-76-206-156-159(201)204-75-205-160(156)247)354-374(297,393)313-71-124-102(40-150(334-124)244-52-85(7)169(258)227-190(244)277)350-369(292,388)305-61-114-93(31-140(324-114)234-22-14-132(197)213-180(234)267)342-362(285,381)309-67-120-103(41-151(330-120)245-53-86(8)170(259)228-191(245)278)351-370(293,389)311-69-122-100(38-148(332-122)242-50-83(5)167(256)225-188(242)275)348-367(290,386)303-59-112-90(28-137(322-112)231-19-11-129(194)210-177(231)264)339-359(282,378)301-57-110-92(30-139(320-110)233-21-13-131(196)212-179(233)266)341-361(284,380)308-66-119-99(37-147(329-119)241-49-82(4)166(255)224-187(241)274)347-366(289,385)306-62-115-96(34-143(325-115)237-25-17-135(200)216-183(237)270)345-365(288,384)316-73-126-107(45-155(336-126)249-78-208-158-162(249)218-175(203)220-173(158)262)356-375(298,394)314-65-118-97(35-145(328-118)239-47-80(2)164(253)222-185(239)272)346-357(280,376)299-56-109-88(251)26-136(319-109)230-18-10-128(193)209-176(230)263;;;;;;;;;;;;;;;;;;;/h10-25,46-54,75-78,88-127,136-155,250-251H,26-45,55-74H2,1-9H3,(H,280,376)(H,281,377)(H,282,378)(H,283,379)(H,284,380)(H,285,381)(H,286,382)(H,287,383)(H,288,384)(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H2,193,209,263)(H2,194,210,264)(H2,195,211,265)(H2,196,212,266)(H2,197,213,267)(H2,198,214,268)(H2,199,215,269)(H2,200,216,270)(H2,201,204,205)(H,221,252,271)(H,222,253,272)(H,223,254,273)(H,224,255,274)(H,225,256,275)(H,226,257,276)(H,227,258,277)(H,228,259,278)(H,229,260,279)(H3,202,217,219,261)(H3,203,218,220,262);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,357?,358?,359?,360?,361?,362?,363?,364?,365?,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?;;;;;;;;;;;;;;;;;;;/m0.................../s1

InChI Key

ZWXNIBJNMPZZKZ-JILWZBBZSA-A

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

afovirsen sodium

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)([O-])OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OC[C@@H]5[C@H](C[C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.